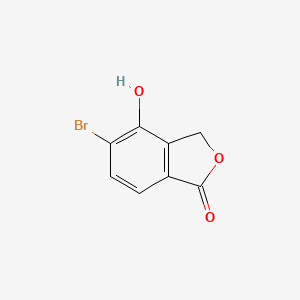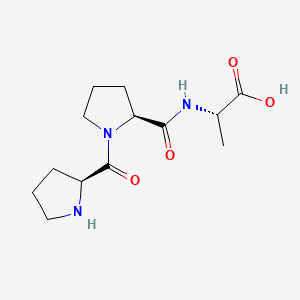
2,3-Epoxybutyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Epoxybutyraldehyde is an organic compound characterized by the presence of both an epoxide and an aldehyde functional group
Méthodes De Préparation
2,3-Epoxybutyraldehyde can be synthesized through several methods. One common route involves the epoxidation of trans-crotonaldehyde using hydrogen peroxide in an aqueous-alcoholic solution at an optimal pH of 8-8.5 . Another method includes the reaction of 2,3-epoxysuccinaldehyde mono-[dimethyl acetal] with ethyl (triphenylphosphoranylidene)acetate . Industrial production methods often involve similar epoxidation reactions but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
2,3-Epoxybutyraldehyde undergoes various chemical reactions due to its functional groups. Some of the notable reactions include:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and primary amines for nucleophilic substitution . Major products formed from these reactions include carboxylic acids, primary alcohols, and amino alcohols.
Applications De Recherche Scientifique
2,3-Epoxybutyraldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3-Epoxybutyraldehyde involves its reactivity due to the presence of both the epoxide and aldehyde groups. The epoxide ring is highly strained and can react with nucleophiles, while the aldehyde group can undergo various redox reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used .
Comparaison Avec Des Composés Similaires
2,3-Epoxybutyraldehyde can be compared with other similar compounds such as 2,3-epoxysuccinaldehyde and ethyl 2,3-epoxysuccinaldehydate. These compounds also contain epoxide and aldehyde groups but differ in their molecular structure and reactivity. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under different conditions .
Similar compounds include:
- 2,3-Epoxysuccinaldehyde
- Ethyl 2,3-epoxysuccinaldehydate
- 2,3-Epoxyvaleronitriles
Propriétés
Formule moléculaire |
C4H6O2 |
|---|---|
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
3-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c1-3-4(2-5)6-3/h2-4H,1H3 |
Clé InChI |
KAUFURBKZOMSKM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)







![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)


